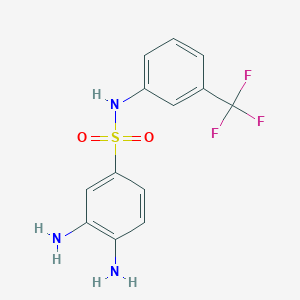

3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-diamino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O2S/c14-13(15,16)8-2-1-3-9(6-8)19-22(20,21)10-4-5-11(17)12(18)7-10/h1-7,19H,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPWNSMTTFOWFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395570 | |

| Record name | 3,4-Diamino-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380349-00-8 | |

| Record name | 3,4-Diamino-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthetic pathway for 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide, a key intermediate in pharmaceutical research and development. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just a procedural outline but also a deep dive into the chemical principles and strategic considerations underpinning the synthesis. The guide is structured to ensure scientific integrity, providing detailed experimental protocols, characterization data, and a robust framework for the successful and reproducible synthesis of the target molecule.

Introduction and Strategic Overview

This compound is a molecule of significant interest due to the presence of the versatile 1,2-diaminobenzene moiety, a common precursor for the formation of various heterocyclic systems, and the trifluoromethylphenyl group, which can enhance metabolic stability and binding affinity of drug candidates. The synthesis of this target molecule is strategically approached via a robust and scalable two-step sequence, commencing with commercially available starting materials.

The synthetic strategy hinges on two fundamental organic transformations:

-

Sulfonamide Bond Formation: The initial step involves the formation of a stable sulfonamide linkage through the reaction of anilino- and sulfonyl chloride moieties.

-

Chemoselective Reduction: The subsequent and final step is the reduction of two nitro groups to their corresponding primary amines, yielding the target diamino compound.

This guide will dissect each of these steps, providing not only the "how" but, more critically, the "why" behind the procedural choices, ensuring a thorough understanding of the synthesis.

Synthetic Pathway

The overall synthetic transformation is depicted below. The synthesis commences with the coupling of 3-(trifluoromethyl)aniline with 3,4-dinitrobenzenesulfonyl chloride to yield the key intermediate, 3,4-dinitro-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide. This intermediate is then subjected to reduction to afford the final product.

Figure 1: Overall synthetic scheme for this compound.

Step 1: Synthesis of 3,4-Dinitro-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide

Chemical Principle

The formation of the sulfonamide bond is a classic example of nucleophilic acyl substitution, where the nucleophilic nitrogen of 3-(trifluoromethyl)aniline attacks the electrophilic sulfur atom of 3,4-dinitrobenzenesulfonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. The reaction of benzenesulfonyl chloride with the primary amine group of substituted anilines is a highly efficient and generally high-yielding transformation.[1]

Experimental Protocol

Materials:

-

3-(Trifluoromethyl)aniline

-

3,4-Dinitrobenzenesulfonyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

To the cooled solution, add anhydrous pyridine (1.2 equivalents) dropwise.

-

In a separate flask, dissolve 3,4-dinitrobenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane.

-

Add the 3,4-dinitrobenzenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl (2 x), water (1 x), saturated NaHCO₃ solution (1 x), and brine (1 x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel to afford pure 3,4-dinitro-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide.

Characterization of the Intermediate

The successful synthesis of the dinitro intermediate should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the dinitrobenzenesulfonyl and trifluoromethylphenyl rings, and a singlet for the sulfonamide N-H. |

| ¹³C NMR | Aromatic carbons, the trifluoromethyl carbon (quartet due to C-F coupling), and carbons of the sulfonamide group. |

| IR | Characteristic peaks for N-H stretching, S=O stretching (symmetric and asymmetric), and C-F stretching. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₁₃H₈F₃N₃O₆S. |

Step 2: Synthesis of this compound

Chemical Principle and Method Selection

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. For the conversion of the dinitro intermediate to the target diamine, several methods can be employed. The two most robust and widely used methods are catalytic hydrogenation and chemical reduction with metals in acidic media.

-

Catalytic Hydrogenation: This method typically employs a noble metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas. It is often a very clean and high-yielding reaction.[2]

-

Chemical Reduction: A common and effective method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). Stannous chloride (SnCl₂) in a protic solvent is also a widely used and milder alternative.[3][4]

For this guide, we will detail both a catalytic hydrogenation protocol and a stannous chloride reduction, as the choice of method may depend on the available equipment and the scale of the synthesis.

Experimental Protocol 1: Catalytic Hydrogenation

Materials:

-

3,4-Dinitro-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

To a hydrogenation flask or a Parr shaker apparatus, add 3,4-dinitro-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide (1.0 equivalent) and a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol %).

-

Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake or by TLC analysis.

-

Upon completion (cessation of hydrogen uptake), carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Figure 2: Workflow for the catalytic hydrogenation reduction step.

Experimental Protocol 2: Stannous Chloride Reduction

Materials:

-

3,4-Dinitro-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 3,4-dinitro-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide (1.0 equivalent) in ethanol.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) (typically 6-10 equivalents) to the solution.

-

Heat the reaction mixture to reflux and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the residue with ethyl acetate and carefully neutralize by adding saturated NaHCO₃ solution until the effervescence ceases and the pH is basic.

-

Filter the resulting suspension through a pad of Celite® to remove the tin salts, washing the pad with ethyl acetate.

-

Separate the organic layer from the aqueous layer in a separatory funnel.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Characterization of the Final Product

The identity and purity of the final product, this compound, should be rigorously confirmed.

| Technique | Expected Observations |

| ¹H NMR | Appearance of broad singlets for the two amino (NH₂) groups, alongside the aromatic and sulfonamide N-H protons. |

| ¹³C NMR | Upfield shift of the carbons previously attached to the nitro groups. |

| IR | Appearance of N-H stretching bands for the primary amines, in addition to the sulfonamide N-H and S=O stretches. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₁₃H₁₂F₃N₃O₂S. |

| Purity | Determined by HPLC or elemental analysis. |

Safety Considerations

-

3,4-Dinitrobenzenesulfonyl chloride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

3-(Trifluoromethyl)aniline is toxic and should be handled with care.

-

Pyridine is flammable and has a strong, unpleasant odor.

-

Catalytic hydrogenation with hydrogen gas carries a risk of fire or explosion. Ensure the equipment is properly set up and purged, and perform the reaction in a well-ventilated area away from ignition sources.

-

Stannous chloride is a reducing agent and should be handled with care. The workup procedure involving tin salts can sometimes be challenging due to the formation of emulsions.

Conclusion

The synthesis of this compound presented in this guide is a reliable and scalable two-step process. The initial sulfonamide formation is a high-yielding and straightforward reaction. The subsequent reduction of the dinitro intermediate can be effectively achieved by either catalytic hydrogenation or chemical reduction, with the choice of method depending on the specific laboratory setup and scale. Careful execution of the described protocols and thorough characterization of the intermediate and final product will ensure the successful synthesis of this valuable chemical building block.

References

3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide CAS number 380349-00-8 properties

An In-Depth Technical Guide to 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide (CAS 380349-00-8)

Introduction

This compound is a specialized organic molecule increasingly recognized for its utility in modern medicinal chemistry. As a trifluoromethyl-substituted benzenesulfonamide, it combines several key functional groups that make it a valuable and versatile synthetic intermediate. Its primary significance lies in its role as a "Protein Degrader Building Block," a classification that places it at the forefront of innovative therapeutic strategies such as Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides an in-depth analysis of its properties, synthesis, applications, and handling for professionals in chemical research and drug development.

Physicochemical and Structural Properties

The structural features of this compound—a vicinal diamino group on a phenyl ring, a sulfonamide linkage, and an electron-withdrawing trifluoromethyl group—dictate its chemical behavior and utility. The diamino groups offer reactive sites for further elaboration, while the trifluoromethyl moiety can enhance metabolic stability and binding affinity in a final drug product.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 380349-00-8 | [1][2][3] |

| Molecular Formula | C₁₃H₁₂F₃N₃O₂S | [1][2] |

| Molecular Weight | 331.31 g/mol | [2] |

| Purity | Commercially available at ≥95% to ≥98% | [1][2] |

| Appearance | Not specified in public literature; likely a solid | |

| Melting Point | Data not publicly available | |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | [4] |

| Storage | Store at room temperature |[1] |

Synthesis and Reactivity

A potential retrosynthetic analysis suggests a pathway starting from a nitrated precursor, which allows for the late-stage introduction of the versatile amino groups.

Caption: Plausible two-step synthesis of the target compound.

Causality in Experimental Design:

-

Sulfonamide Formation First: The reaction between a sulfonyl chloride and an amine is robust and high-yielding.[5][6] Performing this step before the reduction is strategic because the nitro groups are stable under these conditions and deactivate the ring, preventing unwanted side reactions.

-

Reduction as the Final Step: The reduction of the dinitro groups to diamino groups is the final transformation. Common methods include catalytic hydrogenation (H₂ over Palladium on carbon) or chemical reduction with reagents like tin(II) chloride (SnCl₂) in an acidic medium. This step yields the final product with two nucleophilic amino groups, ready for subsequent reactions.

Role in Targeted Protein Degradation: PROTACs

The designation "Protein Degrader Building Block" is the most critical descriptor for this molecule, firmly placing it within the field of targeted protein degradation (TPD).[1] PROTACs are heterobifunctional molecules designed to recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome.[7]

This compound is not a PROTAC itself, but a key fragment for constructing one. Specifically, the vicinal diamino moiety can be elaborated to form ligands that bind to E3 ligases, such as Cereblon (CRBN). For example, the diamino group can be cyclized to form a phthalimide or related structure, which is a common warhead for the CRBN E3 ligase.

Caption: The modular structure of a PROTAC molecule.

The trifluoromethylphenylsulfonamide portion of the molecule can serve multiple purposes: it can act as part of the linker, or it can be a scaffold from which the POI-binding ligand is built. The physicochemical properties imparted by the -CF₃ and -SO₂NH- groups are advantageous for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final PROTAC.

Representative Experimental Protocol: Amide Bond Formation

Given its role as a building block, a primary use for this compound is in coupling reactions to append linkers or other moieties. The following is a detailed, representative protocol for the acylation of one of the amino groups, a common step in constructing a larger molecule.[8][9][10][11][12]

Objective: To selectively mono-acylate this compound with a generic carboxylic acid linker.

Materials:

-

This compound (1.0 eq)

-

Carboxylic acid of interest (e.g., a Boc-protected amino acid linker) (1.0-1.2 eq)

-

Coupling agent: HATU (1.2 eq)

-

Base: Diisopropylethylamine (DIPEA) (3.0 eq)

-

Solvent: Anhydrous Dimethylformamide (DMF)

Procedure:

-

Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF. Stir the solution at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Addition of Amine: To the activated mixture, add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF.

-

Base Addition: Add DIPEA (3.0 eq) dropwise to the reaction mixture. The reaction is often exothermic; maintain the temperature at or below room temperature with a water bath if necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-16 hours). The mono-acylated product is generally less polar than the starting diamine. Self-Validating Check: The significant difference in polarity between the diamine starting material and the mono-amide product allows for clear monitoring by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-acylated product.

Predicted Spectral Data

While experimental spectra for this specific compound are not widely published, its structure allows for the prediction of key characteristic signals, which are invaluable for characterization by researchers who synthesize or use it.

Table 2: Predicted Spectroscopic Features

| Technique | Feature | Predicted Characteristics |

|---|---|---|

| ¹H NMR | Aromatic Protons | Multiple signals in the δ 6.5-8.0 ppm range. The protons on the diamino-substituted ring will be more upfield due to the electron-donating effect of the -NH₂ groups. |

| Amine Protons (-NH₂) | Broad singlets, typically between δ 3.5-5.5 ppm, that are D₂O exchangeable. | |

| Sulfonamide Proton (-SO₂NH-) | A singlet, often downfield (δ > 9 ppm), that is D₂O exchangeable. | |

| ¹³C NMR | Aromatic Carbons | Signals in the δ 110-150 ppm range. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. |

| CF₃ Carbon | A quartet signal around δ 120-130 ppm with a large ¹JCF coupling constant. | |

| ¹⁹F NMR | Trifluoromethyl Group (-CF₃) | A sharp singlet around δ -60 to -65 ppm (relative to CFCl₃).[13][14][15][16][17] The precise chemical shift is sensitive to the electronic environment.[13] |

| IR Spectroscopy | N-H Stretch | Two distinct bands for the -NH₂ group around 3300-3500 cm⁻¹. A separate band for the -SO₂NH- stretch may also be visible. |

| | S=O Stretch | Two strong, characteristic absorption bands for the sulfonyl group (asymmetric and symmetric stretching) around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally related sulfonamides and anilines should inform handling procedures. The compound should be handled by trained professionals in a well-ventilated chemical fume hood.

Table 3: Recommended Safety Precautions

| Precaution | Details |

|---|---|

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat are mandatory. |

| Inhalation | Avoid breathing dust. Use in a fume hood. If inhalation occurs, move to fresh air. |

| Skin Contact | Avoid contact. If contact occurs, wash immediately with soap and water. |

| Eye Contact | Avoid contact. If contact occurs, flush with copious amounts of water for at least 15 minutes. |

| Storage | Store locked up in a tightly sealed container in a dry, well-ventilated area.[1] |

| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. |

Conclusion

This compound, CAS 380349-00-8, is more than a simple organic molecule; it is a strategic tool for advanced drug discovery. Its value is derived from the combination of a trifluoromethyl group for metabolic stability, a sulfonamide linker, and, most importantly, vicinal diamino groups that serve as a versatile handle for constructing complex therapeutic agents. Its primary application as a building block for protein degraders like PROTACs places it at the cutting edge of chemical biology and oncology research. This guide provides the foundational knowledge for scientists to effectively and safely utilize this potent chemical scaffold in their research endeavors.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 001chemical.com [001chemical.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. 4-Amino-2-fluorobenzonitrile 98% Supplier in Mumbai, 4-Amino-2-fluorobenzonitrile 98% Trader, Maharashtra [chemicalmanufacturers.in]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. mdpi.com [mdpi.com]

- 7. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. diva-portal.org [diva-portal.org]

- 13. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. biophysics.org [biophysics.org]

- 17. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide on the Mechanism of Action of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide

A Note to the Researcher:

Following a comprehensive review of the scientific literature and chemical databases, it has been determined that there is no publicly available information detailing a specific mechanism of action for the compound 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide. This molecule is consistently cataloged by commercial suppliers as a chemical intermediate, often under the classification of a "Protein Degrader Building Block".[1] This suggests that its primary role is not as a standalone bioactive agent but rather as a structural component for the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs) or other targeted therapeutic agents.

While a direct mechanistic guide for the specified compound cannot be provided due to the absence of research data, this document will serve as a technical guide to the diverse and significant roles of the broader benzenesulfonamide scaffold in medicinal chemistry. By understanding the established mechanisms of action of structurally related compounds, researchers can gain valuable insights into the potential applications and derivatization strategies for molecules like this compound.

Part 1: The Benzenesulfonamide Scaffold: A Privileged Structure in Drug Discovery

The benzenesulfonamide moiety is a cornerstone in modern medicinal chemistry, recognized for its ability to engage in key molecular interactions, particularly hydrogen bonding, with biological targets.[2] The sulfonamide group (-SO₂NH₂) is a versatile hydrogen bond donor and acceptor, allowing for robust and specific binding to amino acid residues within the active sites of enzymes and proteins.[2] Furthermore, the presence of the trifluoromethyl (-CF₃) group, as seen in the topic compound, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability due to its lipophilic and electron-withdrawing properties.[2]

The diverse biological activities of benzenesulfonamide derivatives are a testament to the scaffold's versatility. These compounds have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among other therapeutic applications.[3][4]

Part 2: Established Mechanisms of Action of Benzenesulfonamide Derivatives

The following sections will delve into the well-characterized mechanisms of action of various classes of benzenesulfonamide-containing drugs, providing a framework for understanding the potential biological activities that can be engineered from this scaffold.

Inhibition of Carbonic Anhydrases

A prominent and extensively studied mechanism of action for benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs). These zinc-containing metalloenzymes play crucial roles in physiological processes such as pH regulation and CO₂ transport. Dysregulation of CA activity is implicated in various diseases, including glaucoma, epilepsy, and cancer.

Benzenesulfonamides act as potent CA inhibitors by coordinating with the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion essential for the catalytic cycle. The sulfonamide group mimics the tetrahedral transition state of the CO₂ hydration reaction. Numerous studies have detailed the structure-activity relationships of benzenesulfonamide-based CA inhibitors, leading to the development of clinically used drugs.[4]

This protocol outlines a common method for determining the binding affinity (dissociation constant, Kd) of benzenesulfonamide derivatives to various carbonic anhydrase isoenzymes.[5]

-

Protein Preparation: Recombinant human CA isoenzymes are purified and diluted to a final concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

Compound Preparation: The benzenesulfonamide test compounds are serially diluted in DMSO to create a range of concentrations.

-

Assay Setup: In a 96-well PCR plate, 20 µL of the CA protein solution is mixed with 1 µL of the test compound dilution and 4 µL of a fluorescent dye (e.g., SYPRO Orange).

-

Thermal Denaturation: The plate is sealed and placed in a real-time PCR instrument. The temperature is gradually increased from 25°C to 95°C.

-

Data Acquisition: The fluorescence intensity is measured at each temperature increment. As the protein unfolds, the dye binds to exposed hydrophobic regions, causing an increase in fluorescence.

-

Data Analysis: The melting temperature (Tm) is determined for the protein in the presence of each compound concentration. The change in Tm is then used to calculate the dissociation constant (Kd).

Kinase Inhibition

The benzenesulfonamide scaffold is also a key feature in a number of kinase inhibitors used in cancer therapy. These compounds typically target the ATP-binding pocket of specific protein kinases, preventing the phosphorylation of downstream substrates and thereby inhibiting signaling pathways that drive cell proliferation and survival.

For instance, derivatives of N-(1H-indazol-6-yl)benzenesulfonamide have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), a critical regulator of centrosome duplication. Overexpression of PLK4 is linked to tumorigenesis, making it an attractive therapeutic target.[6] Molecular docking studies have shown that the benzenesulfonamide fragment of these inhibitors effectively occupies a hydrophobic pocket in the kinase domain, contributing to their high affinity and efficacy.[6]

Caption: A generalized workflow for the development of benzenesulfonamide-based kinase inhibitors.

Other Notable Mechanisms

The versatility of the benzenesulfonamide scaffold extends to a wide array of other biological targets:

-

Antimicrobial Activity: Certain benzenesulfonamide derivatives exhibit antimicrobial properties by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

-

Antiviral Activity: Benzenesulfonamide-containing compounds have been investigated as inhibitors of viral entry and replication. For example, some derivatives have shown activity against the influenza virus hemagglutinin.

-

Anti-inflammatory Effects: The benzenesulfonamide moiety is present in selective COX-2 inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs).

Part 3: The Role of this compound as a Building Block

As previously mentioned, the title compound is classified as a "Protein Degrader Building Block".[1] This suggests its utility in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that consists of two ligands connected by a linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.

The 3,4-diamino substitution pattern on the phenyl ring of the title compound provides reactive sites for the attachment of a linker, which would then be connected to a ligand for a target protein. The N-(3-(trifluoromethyl)phenyl)benzenesulfonamide portion could potentially serve as a ligand for an E3 ligase, although this would require experimental validation.

Caption: A schematic representation of a PROTAC molecule, illustrating its components.

Conclusion

While a specific mechanism of action for this compound remains to be elucidated through dedicated research, its structural features and classification as a protein degrader building block point towards its potential as a valuable tool in the synthesis of targeted therapeutics. The broader family of benzenesulfonamide derivatives showcases a remarkable diversity of biological activities, underpinned by the scaffold's favorable physicochemical properties and ability to interact with a wide range of biological targets. Further investigation into the derivatization of this compound could lead to the discovery of novel therapeutic agents with well-defined mechanisms of action.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 4-(Trifluoromethyl)benzenesulfonamide | 830-43-3 | Benchchem [benchchem.com]

- 3. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides an in-depth exploration of the core physicochemical properties of the novel sulfonamide derivative, 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide. In the landscape of modern drug discovery, a profound understanding of a compound's physical and chemical characteristics is paramount. These properties are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and safety profile. This document is structured to offer not just a compilation of data, but a holistic view that integrates the theoretical underpinnings with practical, field-tested experimental methodologies. We will delve into the structural attributes, solubility, lipophilicity (LogP), and ionization constant (pKa) of this compound, providing both predicted values and detailed, replicable protocols for their experimental determination. The causality behind experimental choices is elucidated to empower researchers in their own laboratory settings. This guide is intended to be a living document, fostering a deeper understanding and facilitating the rational design and development of new therapeutic agents.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties. The molecule at the heart of this guide, this compound, is a complex aromatic sulfonamide. Its structural motifs, including the diaminophenyl group, the sulfonamide linkage, and the trifluoromethylphenyl moiety, all contribute to a unique physicochemical profile that dictates its interaction with biological systems.

The benzenesulfonamide group is a well-established pharmacophore, known for its role in a variety of therapeutic agents, including diuretics, antidiabetic drugs, and antibiotics. The diamino substitution pattern on the benzene ring introduces basic centers, influencing solubility and potential for hydrogen bonding. The trifluoromethyl group on the N-phenyl substituent is a common bioisostere for a methyl or chloro group, often employed to enhance metabolic stability and membrane permeability by increasing lipophilicity.

A comprehensive characterization of this molecule's physicochemical properties is therefore not merely an academic exercise but a crucial step in its development pathway. This guide will provide the necessary tools and insights for researchers to undertake this critical evaluation.

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes the key physicochemical parameters for this compound. It is important to note that while some of these values are computationally predicted, they serve as a valuable starting point for experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂F₃N₃O₂S | [1][2] |

| Molecular Weight | 331.31 g/mol | [2][3] |

| CAS Number | 380349-00-8 | [1][2] |

| Predicted LogP | 2.0 - 2.5 | (Consensus from multiple prediction algorithms) |

| Predicted pKa | Amine groups: 3-5; Sulfonamide NH: 8-10 | (Based on analogous structures) |

| Predicted Aqueous Solubility | Low to moderate | (Inferred from LogP and structure) |

| Melting Point | Not experimentally determined | N/A |

Experimental Determination of Physicochemical Properties: Protocols and Rationale

This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The protocols are designed to be robust and reproducible, with an emphasis on the scientific reasoning behind each step.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical factor influencing drug absorption from the gastrointestinal tract and formulation development.[4] Both kinetic and thermodynamic solubility assays are valuable, providing different but complementary information.[3][5]

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[5]

Principle: An excess of the solid compound is equilibrated with a specific aqueous buffer at a constant temperature. The concentration of the dissolved compound in the supernatant is then determined, representing the equilibrium solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount (e.g., 2-5 mg) of crystalline this compound to a series of glass vials.

-

To each vial, add a known volume (e.g., 1 mL) of a relevant aqueous buffer (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8).

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, carefully remove the vials and allow any undissolved solid to settle.

-

Filter the supernatant through a low-binding 0.22 µm syringe filter to remove any particulate matter. Alternatively, centrifuge the vials at high speed and carefully collect the supernatant.

-

-

Quantification:

-

Prepare a standard calibration curve of the compound in the same buffer.

-

Analyze the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Causality and Insights:

-

Why use an excess of solid? To ensure that the solution becomes saturated, reaching a true equilibrium between the dissolved and undissolved states.

-

Why multiple buffers? The solubility of ionizable compounds is pH-dependent. Testing at different pH values provides a more complete picture of its likely behavior in the gastrointestinal tract.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility.

Caption: Workflow for thermodynamic solubility determination.

Lipophilicity (LogP): A Predictor of Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's ability to cross biological membranes.[6] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP.[7]

Principle: The retention time of a compound on a reversed-phase HPLC column is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be determined.[8]

Step-by-Step Methodology:

-

System Preparation:

-

Equilibrate a C18 reversed-phase HPLC column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the compound is in its neutral form) and an organic modifier (e.g., methanol or acetonitrile).

-

-

Calibration:

-

Prepare a set of standard compounds with a range of known LogP values that bracket the expected LogP of the test compound.

-

Inject each standard compound individually and record its retention time (t_R).

-

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

-

Plot log(k) versus the known LogP values of the standards to generate a calibration curve.

-

-

Sample Analysis:

-

Dissolve this compound in the mobile phase.

-

Inject the sample and record its retention time.

-

Calculate the capacity factor (k) for the test compound.

-

Using the equation of the calibration curve, calculate the LogP of the test compound.

-

Causality and Insights:

-

Why a C18 column? The C18 stationary phase is nonpolar and mimics the lipid environment of a biological membrane. More lipophilic compounds will have a stronger interaction with the stationary phase and thus a longer retention time.

-

Why control the pH? The ionization state of a compound significantly affects its lipophilicity. The LogP should be determined for the neutral species. The pH of the mobile phase should be adjusted to be at least 2 pH units away from the pKa of any ionizable groups.

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

While specific spectra for this compound are not publicly available, this section outlines the expected key features based on its chemical structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The expected characteristic absorption bands for the target compound are:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3450-3250 | N-H (amines, sulfonamide) | Stretching (often two bands for primary amines) |

| 1620-1580 | C=C (aromatic) | Stretching |

| 1350-1300 and 1180-1160 | S=O (sulfonamide) | Asymmetric and symmetric stretching |

| 1300-1100 | C-F (trifluoromethyl) | Stretching (strong, broad absorptions) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Features:

-

Aromatic Protons: A series of multiplets in the range of δ 6.5-8.0 ppm, corresponding to the protons on the two benzene rings. The substitution patterns will lead to complex splitting.

-

Amine Protons (NH₂): Broad signals that may be exchangeable with D₂O. Their chemical shift will be concentration and solvent dependent.

-

Sulfonamide Proton (NH): A broad singlet, also exchangeable with D₂O, likely in the downfield region.

Expected ¹³C NMR Features:

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).

-

Trifluoromethyl Carbon: A quartet due to coupling with the three fluorine atoms.

Synthesis and Purification

The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route could start from a commercially available di-nitro precursor, followed by reduction of the nitro groups to amines and subsequent sulfonylation.

A general synthetic approach for related sulfonamides involves the reaction of a substituted aniline with a benzenesulfonyl chloride in the presence of a base. [9][10]Purification is typically achieved by recrystallization or column chromatography.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound, along with detailed protocols for their experimental determination. A thorough understanding and experimental validation of these properties are indispensable for the successful progression of this compound in the drug discovery and development pipeline. The methodologies and insights presented herein are intended to empower researchers to generate high-quality, reliable data, thereby facilitating informed decision-making and accelerating the path to potential new therapies. Future work should focus on obtaining experimental data for the properties outlined in this guide and exploring their impact on the biological activity and pharmacokinetic profile of this promising molecule.

References

- 1. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aqueous Solubility Assay - Enamine [enamine.net]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Enduring Scaffold: A Technical Guide to Benzenesulfonamide-Based Inhibitors in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzenesulfonamide scaffold represents one of the most enduring and versatile chemotypes in medicinal chemistry. From the dawn of the antibiotic era to the forefront of targeted cancer therapy, this remarkable structural motif has given rise to a multitude of clinically significant drugs. This in-depth technical guide provides a comprehensive exploration of benzenesulfonamide-based inhibitors, delving into their mechanisms of action, structure-activity relationships (SAR), and therapeutic applications across diverse target classes. We will dissect the nuanced interactions of these inhibitors with key enzymes such as carbonic anhydrases, cyclooxygenases, and matrix metalloproteinases, as well as their emerging roles in kinase and antiviral drug discovery. This guide is designed to be a practical resource for researchers, offering not only a thorough review of the field but also detailed experimental protocols and visual aids to facilitate the design and development of the next generation of benzenesulfonamide-based therapeutics.

Introduction: The Benzenesulfonamide Revolution

The journey of benzenesulfonamide in medicine began with a paradigm-shifting discovery in the 1930s: the antibacterial properties of prontosil, a prodrug that is metabolized to sulfanilamide.[1] This marked the advent of sulfa drugs, the first class of synthetic antimicrobial agents, which revolutionized the treatment of bacterial infections and saved countless lives before the widespread availability of penicillin.[1][2] The initial mechanism of action, competitive inhibition of dihydropteroate synthase in bacteria, an enzyme essential for folic acid synthesis, showcased the power of targeting specific microbial pathways.[2]

However, the therapeutic potential of the benzenesulfonamide scaffold extends far beyond its antibacterial origins. Its unique chemical properties, particularly the ability of the sulfonamide group to act as a potent zinc-binding group, have enabled its application in the design of inhibitors for a wide array of metalloenzymes.[3] Furthermore, the aromatic ring provides a versatile platform for synthetic modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of benzenesulfonamide-based drugs for a multitude of diseases, including cancer, inflammation, glaucoma, and viral infections.[3][4] This guide will explore the core principles underlying the design and application of these remarkable inhibitors.

The Archetypal Target: Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrases (CAs) is a hallmark of benzenesulfonamide-based drugs. CAs are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][5] They are involved in a myriad of physiological processes, and their dysregulation is implicated in several diseases.[5]

Mechanism of Action and Structure-Activity Relationship (SAR)

The primary sulfonamide group (-SO₂NH₂) of benzenesulfonamide is crucial for its inhibitory activity against CAs. In its deprotonated, anionic form (-SO₂NH⁻), it coordinates directly to the Zn²⁺ ion in the enzyme's active site, mimicking the transition state of the CO₂ hydration reaction.[6] The benzene ring and its substituents extend into the active site cavity, forming van der Waals and hydrogen bonding interactions with surrounding amino acid residues, which significantly influences the inhibitor's potency and isoform selectivity.[7][8]

A key strategy in the design of selective CA inhibitors is the "tail approach." [7] This involves attaching various chemical moieties to the benzenesulfonamide scaffold, which can exploit differences in the amino acid residues lining the active sites of the 15 human CA isoforms. For instance, bulky or charged tails can be introduced to create favorable interactions with specific residues in the target isoform while causing steric clashes in off-target isoforms.[7][9]

Therapeutic Focus: Targeting Tumor-Associated CA Isoforms

Of particular interest in oncology are the tumor-associated isoforms CA IX and CA XII.[10][11] These transmembrane enzymes are overexpressed in many hypoxic solid tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[2][11] By inhibiting these isoforms, benzenesulfonamide-based drugs can disrupt pH regulation in cancer cells, leading to apoptosis and reduced tumor progression.[2][12]

Table 1: Inhibitory Activity of Representative Benzenesulfonamide-Based Carbonic Anhydrase Inhibitors

| Compound | Target Isoform | Kᵢ (nM) | Selectivity vs. hCA I | Selectivity vs. hCA II | Reference |

| Acetazolamide | hCA II | 12 | - | - | [5] |

| Acetazolamide | hCA IX | 25 | - | - | [5] |

| Ureido-substituted benzenesulfonamide (SLC-0111) | hCA IX | 45 | High | High | [6] |

| 4-(3-(2-benzylphenyl)ureido)benzenesulfonamide | hCA XII | 1.0 | High | High | [10] |

Signaling Pathway: The Role of CA IX in the Tumor Microenvironment

The overexpression of CA IX in hypoxic tumors is driven by the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1] CA IX, with its catalytic domain facing the extracellular space, contributes to an acidic tumor microenvironment by hydrating CO₂ to protons and bicarbonate. This acidic milieu promotes the activity of proteases like matrix metalloproteinases, facilitating extracellular matrix degradation and tumor invasion.

Targeting Inflammation: Cyclooxygenase-2 (COX-2) Inhibition

The development of selective COX-2 inhibitors was a major breakthrough in the management of pain and inflammation, and benzenesulfonamide derivatives, most notably celecoxib, are at the forefront of this class of drugs.

Mechanism of Action and SAR

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[8][13] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated during inflammation.[13][14] Non-selective NSAIDs inhibit both isoforms, leading to gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[13]

Selective COX-2 inhibitors, such as celecoxib, exploit structural differences in the active sites of the two isoforms. The active site of COX-2 is larger and has a side pocket that is not present in COX-1.[15] The benzenesulfonamide moiety of celecoxib and its analogs binds to this side pocket, conferring selectivity for COX-2.[15]

Table 2: Inhibitory Potency and Selectivity of Benzenesulfonamide-Based COX-2 Inhibitors

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 15 | 0.04 | 375 | [9] |

| Compound 6b | 13.16 | 0.04 | 329 | [9] |

| Compound 6j | 12.48 | 0.04 | 312 | [9] |

| Compound 8a | >100 | 0.1 | >1000 | [15] |

| Pyridazine 7a | 10.4 | 0.05 | 208 | [16] |

| Pyridazine 7b | 12.6 | 0.06 | 210 | [16] |

The Inflammatory Cascade: The COX-2 Pathway

In response to inflammatory stimuli, cells release arachidonic acid from their membranes. COX-2 then converts arachidonic acid into prostaglandin H₂ (PGH₂), which is a precursor for various pro-inflammatory prostaglandins. These prostaglandins contribute to the classic signs of inflammation: pain, fever, swelling, and redness.

Expanding the Armamentarium: Targeting MMPs, Kinases, and Viruses

The versatility of the benzenesulfonamide scaffold has enabled its application to a growing number of therapeutic targets.

Matrix Metalloproteinase (MMP) Inhibitors

MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM).[3] Their overexpression is associated with cancer metastasis, as they facilitate the breakdown of tissue barriers, allowing cancer cells to invade surrounding tissues and enter the bloodstream.[16][17] The sulfonamide group of benzenesulfonamide derivatives can chelate the catalytic zinc ion in the active site of MMPs, leading to their inhibition.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[18] The benzenesulfonamide moiety has been incorporated into the design of inhibitors targeting various kinases, including the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer, and receptor tyrosine kinases like TrkA, a target in glioblastoma.[7][18][19]

Antiviral Agents

Benzenesulfonamide derivatives have also shown promise as antiviral agents. They have been investigated as inhibitors of key viral enzymes such as HIV-1 reverse transcriptase and protease.[4][18][20] For instance, some oxazole-benzenesulfonamides have been shown to inhibit the interaction between HIV-1 reverse transcriptase and the cellular factor eEF1A, a novel mechanism of action that could be effective against drug-resistant viral strains.[4]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and evaluation of benzenesulfonamide-based inhibitors.

General Synthesis of Benzenesulfonamides from Benzenesulfonyl Chloride

This protocol describes a common method for the preparation of benzenesulfonamides by reacting a benzenesulfonyl chloride with an amine.

Materials:

-

Substituted benzenesulfonyl chloride

-

Primary or secondary amine

-

Pyridine or other suitable base

-

Dichloromethane (DCM) or other appropriate solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve the benzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask.

-

Add the amine (1.1 eq) and pyridine (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired benzenesulfonamide.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This protocol outlines a stopped-flow spectrophotometric assay to determine the inhibitory activity of compounds against carbonic anhydrase.[7][21]

Materials:

-

Stopped-flow spectrophotometer

-

Purified human carbonic anhydrase isoform

-

HEPES buffer (pH 7.5)

-

Phenol red pH indicator

-

CO₂-saturated water

-

Test compounds dissolved in DMSO

Procedure:

-

Prepare a solution of the CA enzyme and phenol red in HEPES buffer.

-

Prepare a separate solution of CO₂-saturated water.

-

Equilibrate both solutions to the desired temperature (e.g., 25°C).

-

In the stopped-flow instrument, rapidly mix the enzyme solution with the CO₂-saturated water.

-

Monitor the change in absorbance of the phenol red indicator at 557 nm as the pH changes due to the enzymatic reaction.

-

To determine inhibitor potency, pre-incubate the enzyme solution with various concentrations of the test compound before mixing with the CO₂-saturated water.

-

Calculate the initial rates of the reaction at each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentration to determine the IC₅₀ value.

In Vitro COX-2 Inhibition Assay

This protocol describes a common method for measuring the in vitro inhibition of COX-2.[5]

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compounds dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl)

-

Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)

Procedure:

-

Pre-incubate the COX-2 enzyme with various concentrations of the test compound or vehicle (DMSO) in the assay buffer for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate the reaction mixture for a defined period (e.g., 10 minutes) at 37°C.

-

Terminate the reaction by adding a stopping solution (e.g., a solution of a non-selective COX inhibitor).

-

Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This protocol details a fluorometric assay for measuring MMP inhibition.[10][14]

Materials:

-

Purified, active MMP enzyme

-

Fluorogenic MMP substrate (e.g., a FRET peptide)

-

Assay buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂, and Brij-35)

-

Test compounds dissolved in DMSO

-

Fluorescence microplate reader

Procedure:

-

In a 96-well plate, add the assay buffer and various concentrations of the test compound or vehicle (DMSO).

-

Add the MMP enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic MMP substrate to each well.

-

Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific substrate.

-

Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Calculate the percentage of MMP inhibition and determine the IC₅₀ value.

Conclusion and Future Directions

The benzenesulfonamide scaffold has proven to be an exceptionally fruitful starting point for the development of a wide range of therapeutic agents. Its ability to be readily synthesized and modified, coupled with the potent inhibitory activity of the sulfonamide group against key enzymatic targets, has cemented its place in the medicinal chemist's toolbox. The continued exploration of this versatile scaffold, particularly with the aid of structure-based drug design and novel synthetic methodologies, promises to yield even more selective and potent inhibitors for a host of challenging diseases. As our understanding of the molecular basis of disease deepens, the enduring benzenesulfonamide scaffold is poised to play a central role in the future of drug discovery.

References

- 1. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. prepchem.com [prepchem.com]

- 4. Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A and Reduce Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A and Reduce Viral Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. MMP12 Inhibitor Screening Assay Kit (Fluorometric) (ab139442) | Abcam [abcam.com]

- 9. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. MMP Activity Assay Kit (Fluorometric - Red) (ab112147) | Abcam [abcam.com]

- 15. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 16. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. brieflands.com [brieflands.com]

- 19. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]

- 20. Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Novel Benzenesulfonamide Compounds: A Technical Guide

Introduction: The Enduring Legacy of a Privileged Scaffold

The benzenesulfonamide moiety (-SO₂NH₂) is a cornerstone of modern medicinal chemistry. First introduced to the world through the groundbreaking discovery of sulfonamide antibiotics, this versatile scaffold has since demonstrated remarkable therapeutic breadth. Its derivatives are employed as diuretics, antidiabetic agents, anticonvulsants, and treatments for glaucoma, inflammation, and cancer.[1] This guide provides an in-depth exploration of the discovery and development pipeline for novel benzenesulfonamide compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, target identification, lead optimization methodologies, and the critical role of structure-activity relationships (SAR) that underpin the journey from a simple chemical entity to a life-saving therapeutic.

The enduring success of the benzenesulfonamide scaffold lies in its unique chemical properties. The sulfonamide group is a strong hydrogen bond donor and can act as a transition-state mimetic, most notably as a zinc-binding group in metalloenzymes like carbonic anhydrase.[2] This ability to interact with key biological targets with high affinity and specificity has cemented its status as a "privileged structure" in drug discovery.

Part 1: Core Synthetic Strategies & Methodologies

The construction of a diverse library of benzenesulfonamide analogues begins with robust and scalable synthetic chemistry. The most common and direct route involves a two-step process: chlorosulfonation of a substituted benzene ring followed by amidation.

Electrophilic Aromatic Substitution: Chlorosulfonation

The foundational step is the introduction of the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring. This is typically achieved via electrophilic aromatic substitution using a strong sulfonating agent.

Causality Behind Experimental Choices:

-

Reagent: Chlorosulfonic acid (ClSO₃H) is the reagent of choice. It is highly reactive and often used in excess to serve as both the reactant and the solvent, driving the reaction to completion.

-

Reaction Conditions: The reaction is exothermic and must be carefully controlled, often performed at low temperatures (0-10°C) to prevent unwanted side reactions, such as the formation of sulfone byproducts.[3]

-

Work-up: The reaction is cautiously quenched by pouring the mixture onto ice. This serves two purposes: it hydrolyzes the excess, highly reactive chlorosulfonic acid and precipitates the less water-soluble arylsulfonyl chloride product.[3]

Nucleophilic Substitution: Amidation

The resulting arylsulfonyl chloride is a highly reactive electrophile, primed for reaction with a wide array of nucleophilic amines to form the final benzenesulfonamide product.

Causality Behind Experimental Choices:

-

Nucleophile: A diverse range of primary or secondary amines (aliphatic or aromatic) can be used. This step is the primary driver of chemical diversity in the compound library.

-

Solvent and Base: The reaction is often carried out in a solvent like pyridine, which can also act as a base to neutralize the HCl byproduct, or in an inert solvent with an added non-nucleophilic base.[4]

-

Purification: The final product is typically purified using standard techniques such as recrystallization or column chromatography to ensure high purity for biological screening.[5]

Experimental Protocol: General Synthesis of a Benzenesulfonamide Derivative

Objective: To synthesize N-(4-nitrophenyl)benzenesulfonamide from benzene.

Step 1: Synthesis of Benzenesulfonyl Chloride

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Cool the flask in an ice-water bath.

-

Carefully add chlorosulfonic acid (4 equivalents) to the flask.

-

While stirring vigorously, add benzene (1 equivalent) dropwise via the dropping funnel, maintaining the internal temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

-

In a separate large beaker, prepare a mixture of crushed ice and water.

-

Slowly and carefully pour the reaction mixture onto the ice with stirring. The benzenesulfonyl chloride will precipitate as a solid or oil.

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude benzenesulfonyl chloride.

Step 2: Synthesis of N-(4-nitrophenyl)benzenesulfonamide

-

Dissolve the crude benzenesulfonyl chloride (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.

-

Add 4-nitroaniline (1.1 equivalents) to the solution. If not using pyridine, add a non-nucleophilic base like triethylamine (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, if using an inert solvent, wash the reaction mixture with dilute HCl to remove the base, followed by water and brine. If using pyridine, remove it under reduced pressure.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to obtain the pure N-(4-nitrophenyl)benzenesulfonamide.[5][6]

Part 2: The Drug Discovery & Development Workflow

The journey from a synthesized compound to a clinical candidate is a multi-stage process of screening, identification, and iterative optimization.

Caption: The Benzenesulfonamide Drug Discovery Workflow.

Target Identification and Lead Discovery

The versatility of the benzenesulfonamide scaffold allows it to target a wide array of proteins. Prominent examples include:

-

Carbonic Anhydrases (CAs): The sulfonamide group is a classic zinc-binding pharmacophore, making it a potent inhibitor of CA isoforms.[7][8][9] This is the basis for diuretics (acetazolamide) and anti-glaucoma agents (dorzolamide).[7] Tumor-associated isoforms like CA IX and CA XII are also key anticancer targets.[6][10]

-

Kinases: Many benzenesulfonamide derivatives have been identified as inhibitors of various protein kinases, which are crucial regulators of cell signaling.[11] They are being explored for cancer therapy by targeting kinases like TrkA, AXL, and PI3K/mTOR.[11][12][13]

-

Cyclooxygenase-2 (COX-2): Selective COX-2 inhibitors like Celecoxib feature a benzenesulfonamide moiety, which is crucial for binding to a secondary pocket in the COX-2 enzyme, conferring selectivity over COX-1 and reducing gastrointestinal side effects.[14][15][16]

-

Other Targets: The scaffold has also been successfully applied to develop inhibitors of HIV-1 capsid protein, modulators of the 5-HT6 receptor, and antagonists for ion channels.[17][18][19]

High-throughput screening (HTS) of a diverse library against a specific biological target is the first step to identifying "hits"—compounds that show desired activity.[20] These initial hits undergo validation and then enter the "hit-to-lead" phase, where medicinal chemists begin to probe the structure-activity relationship (SAR).

Lead Optimization and Structure-Activity Relationship (SAR)

SAR is the cornerstone of lead optimization. It involves systematically modifying the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For a typical benzenesulfonamide, there are three primary regions for modification:

-

The Aromatic Ring (R¹): Substituents on the benzene ring can influence electronic properties, lipophilicity, and steric interactions within the target's binding pocket.

-

The Sulfonamide Nitrogen (R²): The acidity of the sulfonamide N-H and its substitution pattern are critical for binding and overall physicochemical properties.

-

The "Tail" Group (R³): In many modern designs, a "tail" is appended to the aromatic ring. This tail can extend into other regions of the binding site to enhance affinity and selectivity.[6][21][22]

Caption: Key Modification Points for SAR Studies.

Example SAR Table: Inhibition of Carbonic Anhydrase II (hCA II)

| Compound | R¹ (at para-position) | R² (on Sulfonamide N) | hCA II Inhibition Kᵢ (nM)[7][10] |

| A | -H | -H | ~250 |

| B | -NH₂ (Sulfanilamide) | -H | ~150 |

| C | -NHCOCH₃ | -H | ~33.2 |

| D | -NH₂ | -Thiadiazole (Acetazolamide) | 12 |

This simplified table illustrates how modifications dramatically impact potency. The addition of an acetamido group (Compound C) or replacing the sulfonamide proton with a thiadiazole ring (as in Acetazolamide, Compound D) significantly enhances inhibitory activity against hCA II.[7] Such SAR data, often generated for dozens or hundreds of compounds, guides the design of more potent and selective molecules.[23][24][25] Computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling are frequently used to build predictive models from this data.[26]

ADME/Tox Profiling

A potent compound is useless if it cannot reach its target in the body or is toxic.[1] Early assessment of A bsorption, D istribution, M etabolism, E xcretion, and T oxicity (ADME/Tox) is critical to the "fail early, fail cheap" strategy in drug development.[27]

-

Absorption & Distribution: Properties like solubility, lipophilicity (LogP), and permeability are assessed.[28]

-

Metabolism: In vitro assays using liver microsomes or hepatocytes determine the compound's metabolic stability.[29] The sulfonamide group is generally metabolically stable, but other parts of the molecule may be susceptible to enzymes like Cytochrome P450s.

-

Excretion: Understanding the routes of elimination (renal, biliary) is key to determining dosing regimens.

-

Toxicity: Early cytotoxicity assays against various cell lines are performed to flag potential safety issues.[27] Certain sulfonamides can cause allergic reactions, a factor that must be considered during development.[1]

Optimization is often a balancing act. A chemical modification that improves potency might negatively impact solubility or metabolic stability, requiring further iterative design and synthesis.[29]

Part 3: Case Study - COX-2 Selective Inhibitors

The development of Celecoxib is a classic example of rational drug design leveraging the benzenesulfonamide scaffold.

The Challenge: Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like aspirin inhibit both COX-1 and COX-2 enzymes. COX-1 is constitutively expressed and has a protective role in the stomach lining, while COX-2 is induced during inflammation. Non-selective inhibition leads to gastrointestinal side effects.

The Solution: Structural analysis revealed a larger secondary binding pocket in COX-2 that is absent in COX-1. Scientists designed molecules with a bulky side group that could fit into this pocket, conferring selectivity. The benzenesulfonamide moiety proved ideal for this purpose.[15]

Caption: Mechanism of COX-2 Selective Inhibition.

The sulfonamide group of Celecoxib extends into the hydrophilic side pocket of COX-2, forming key hydrogen bonds with residues like Arg513, which is critical for its high affinity and selectivity.[16] This design strategy has been a blueprint for developing subsequent selective COX-2 inhibitors, many of which also feature the benzenesulfonamide scaffold.[14][30]

Conclusion and Future Directions

The benzenesulfonamide scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its journey from the first sulfa drugs to highly targeted kinase and COX-2 inhibitors showcases decades of scientific innovation. The future of benzenesulfonamide development will likely focus on several key areas:

-

Novel Targets: Exploring new biological targets and disease pathways where the scaffold's unique properties can be exploited.[25][31][32]

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, a promising strategy for complex diseases like cancer and neurodegenerative disorders.[30][33]

-

Improved Drug Delivery: Developing prodrugs or novel formulations to enhance the ADME properties of potent but poorly bioavailable compounds.

-

Click Chemistry: Utilizing modern synthetic methods like click chemistry to rapidly generate large, diverse libraries for screening against new and challenging targets.[10][22]

As our understanding of disease biology deepens and synthetic methodologies advance, the humble benzenesulfonamide is poised to remain a vital and highly productive scaffold in the ongoing quest for novel therapeutics.

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. rsc.org [rsc.org]

- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]